molecular formula C15H20ClNS B4634303 1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4634303
M. Wt: 281.8 g/mol
InChI Key: AGFHTSXTNANLKF-UHFFFAOYSA-N
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Description

1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of an amine group attached to a phenyl ring substituted with a propan-2-yl group and a thiophen-2-ylmethyl group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the amine group: The starting material, 4-propan-2-ylphenyl, is reacted with a suitable amine precursor under controlled conditions to form the amine group.

    Introduction of the thiophen-2-ylmethyl group: The intermediate product is then reacted with thiophen-2-ylmethyl chloride in the presence of a base to introduce the thiophen-2-ylmethyl group.

    Formation of the hydrochloride salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-propan-2-ylphenyl)-N-methylmethanamine;hydrochloride
  • 1-(4-propan-2-ylphenyl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride
  • 1-(4-propan-2-ylphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride

Uniqueness

1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is unique due to the presence of the thiophen-2-ylmethyl group, which may impart specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NS.ClH/c1-12(2)14-7-5-13(6-8-14)10-16-11-15-4-3-9-17-15;/h3-9,12,16H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFHTSXTNANLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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